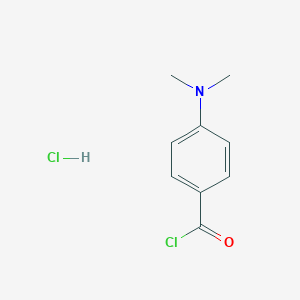

4-(Dimethylamino)benzoyl chloride hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

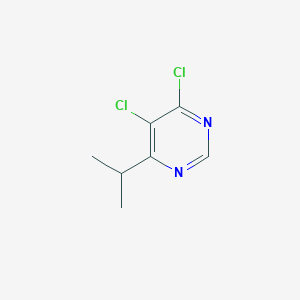

4-(Dimethylamino)benzoyl chloride hydrochloride, also referred to as 4-(chloroformyl)-N,N-dimethylaniline, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Molecular Structure Analysis

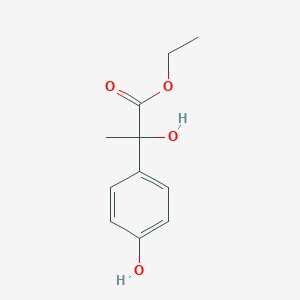

The molecular formula of 4-(Dimethylamino)benzoyl chloride hydrochloride is C9H10ClNO . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The molecular weight of 4-(Dimethylamino)benzoyl chloride hydrochloride is 220.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 219.0217694 g/mol and the monoisotopic mass is also 219.0217694 g/mol . The topological polar surface area is 20.3 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The complexity of the compound is 162 .科学的研究の応用

Catalysis and Organic Synthesis

4-(Dimethylamino)benzoyl chloride hydrochloride has been instrumental in catalyzing acylation reactions, serving as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The catalyst directly forms N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which then interacts with the nucleophilic substrate to release the acylation product while regenerating the catalyst (Liu et al., 2014). This mechanism provides a green alternative to traditional acylation methods by avoiding the use of additional bases and reducing waste.

Synthetic Utility in Organic Chemistry

The compound's reactivity has been harnessed for the direct benzoylation of secondary and tertiary alcohols, showcasing its utility in synthetic organic chemistry. M. Wolfe (1997) described a simple method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, employed for the efficient benzoylation of alcohols (Wolfe, 1997).

Thermodynamic Measurements

Research on substituted benzoyl chlorides, including those related to 4-(Dimethylamino)benzoyl chloride hydrochloride, has provided valuable thermodynamic data. Studies by Guthrie et al. (1992) measured heats of methanolysis and dimethylaminolysis, allowing for the calculation of heats of formation. Such data are crucial for understanding reaction energetics and designing new synthetic pathways (Guthrie et al., 1992).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid synthesized from 4-(Dimethylamino)benzoyl chloride hydrochloride have shown promising antibacterial activities. This highlights the compound's potential as a precursor for developing new antibacterial agents (Bildirici et al., 2007).

Role in the Synthesis of Heterocycles

4-(Dimethylamino)benzoyl chloride hydrochloride has been utilized in the synthesis of heterocycles, particularly in the preparation of aroyl substituted enone Mannich salts. These compounds serve as valuable intermediates for forming various heterocyclic compounds, demonstrating the versatility of 4-(Dimethylamino)benzoyl chloride hydrochloride in facilitating complex synthetic transformations (Girreser & Heber, 2000).

Safety And Hazards

特性

IUPAC Name |

4-(dimethylamino)benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWGJAWIMCXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622053 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzoyl chloride hydrochloride | |

CAS RN |

149898-87-3 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)